3,5-Dinitrotoluene

Vue d'ensemble

Description

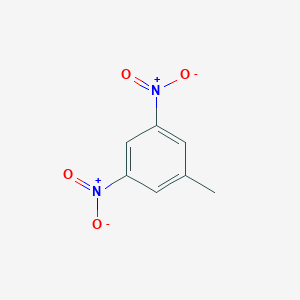

3,5-Dinitrotoluene is an organic compound with the molecular formula C₇H₆N₂O₄. It is one of the six isomers of dinitrotoluene, characterized by the presence of two nitro groups attached to the benzene ring at the 3rd and 5th positions relative to the methyl group. This compound is primarily used as an intermediate in the production of other chemicals, including explosives, dyes, and polyurethane foams .

Méthodes De Préparation

3,5-Dinitrotoluene is typically synthesized through the nitration of toluene. The process involves the reaction of toluene with a nitrating mixture composed of nitric acid and sulfuric acid. The nitration reaction is carried out in a two-phase medium, where the organic and aqueous phases are separated. The aqueous phase is often recycled to improve the efficiency of the process . Industrial production methods also involve the double nitration of toluene, resulting in a mixture of dinitrotoluene isomers, including this compound .

Analyse Des Réactions Chimiques

3,5-Dinitrotoluene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,5-dinitrobenzoic acid.

Reduction: The nitro groups can be reduced to amino groups, forming 3,5-diaminotoluene.

Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions . Major products formed from these reactions include 3,5-dinitrobenzoic acid and 3,5-diaminotoluene .

Applications De Recherche Scientifique

Chemical Synthesis

1. Intermediate in Organic Chemistry

3,5-DNT serves as an important intermediate in the synthesis of various organic compounds. It can be used to produce toluidines and other derivatives that are pivotal in dye manufacturing and the production of pharmaceuticals. The compound's reactivity allows it to participate in electrophilic substitution reactions, making it valuable for creating complex organic molecules .

2. Production of Toluene Diisocyanate

While 2,4- and 2,6-dinitrotoluenes are more commonly utilized for producing toluene diisocyanate (TDI), 3,5-DNT can also contribute to this process, albeit to a lesser extent. TDI is a crucial monomer in the production of polyurethanes, which are widely used in foams, elastomers, and coatings .

Explosives Manufacturing

1. Role in Explosive Formulations

3,5-DNT is utilized in the formulation of explosives. It can be nitrated further to produce more powerful explosive compounds like trinitrotoluene (TNT). Its properties allow it to act as a plasticizer in some formulations, enhancing the stability and performance of explosives .

2. Performance Modulation

In addition to its use in TNT production, 3,5-DNT can influence the burning rate of propellants and is used to waterproof smokeless powders. This adaptability makes it a valuable component in military and industrial explosive applications .

Toxicological Profile and Environmental Impact

1. Health Implications

Research indicates that 3,5-DNT exhibits mutagenic properties in bacterial systems but does not induce significant DNA damage or mutations in mammalian cells. This suggests varying levels of toxicity across different biological systems . Studies have shown that exposure can lead to adverse health effects such as liver dysfunction and hematological changes .

2. Environmental Concerns

3,5-DNT has been detected in wastewater from manufacturing facilities and poses potential risks to aquatic ecosystems. Its persistence in the environment raises concerns about long-term exposure effects on wildlife and humans alike . Regulatory frameworks often require monitoring and management practices to mitigate these risks.

Case Study 1: Toxicity Assessment

A study evaluated the repeated-dose toxicity of various dinitrotoluene isomers, including 3,5-DNT. The results indicated that 3,5-DNT was the most toxic among the isomers tested, leading to weight loss and increased mortality within short exposure periods .

Case Study 2: Environmental Monitoring

Monitoring studies conducted near manufacturing sites have revealed the presence of dinitrotoluenes in groundwater and surface water. These findings prompted assessments of potential human exposure routes and ecological impacts, highlighting the need for stringent environmental controls .

Summary Table of Applications

| Application | Description |

|---|---|

| Organic Synthesis | Intermediate for toluidines and dyes; participates in electrophilic reactions |

| Explosives Manufacturing | Component for TNT production; enhances stability and performance of explosives |

| Environmental Monitoring | Detected in wastewater; potential risks to ecosystems |

| Health Implications | Exhibits mutagenicity; linked to liver dysfunction and hematological changes |

Mécanisme D'action

The mechanism of action of 3,5-Dinitrotoluene involves its interaction with biological molecules, leading to various biochemical effects. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to oxidative stress and potential DNA damage. These interactions are believed to be responsible for its toxic and carcinogenic effects .

Comparaison Avec Des Composés Similaires

3,5-Dinitrotoluene is one of six isomers of dinitrotoluene, the others being 2,3-Dinitrotoluene, 2,4-Dinitrotoluene, 2,5-Dinitrotoluene, 2,6-Dinitrotoluene, and 3,4-Dinitrotoluene . Compared to its isomers, this compound is less commonly used but still significant in specific industrial applications. Its unique positioning of nitro groups influences its chemical reactivity and physical properties, making it distinct from other isomers .

Activité Biologique

3,5-Dinitrotoluene (3,5-DNT) is one of the isomers of dinitrotoluene, a compound primarily used in the manufacture of explosives and other industrial applications. Understanding its biological activity is crucial due to its potential health impacts and environmental implications. This article reviews the mutagenic properties, metabolic pathways, and toxicological effects of 3,5-DNT based on diverse sources.

Carcinogenicity

Currently, there are no comprehensive studies directly assessing the carcinogenic potential of 3,5-DNT in experimental animals. The IARC has classified it as having inadequate evidence for carcinogenicity based on available studies . However, related isomers like 2,4-DNT have shown tumorigenic effects in animal studies, indicating a need for further investigation into 3,5-DNT's long-term effects.

Reproductive and Developmental Toxicity

Studies on the reproductive toxicity of 3,5-DNT show that it does not produce teratogenic effects even at high doses that cause significant maternal toxicity . This suggests that while it may pose risks under certain conditions, its direct impact on reproductive outcomes appears limited.

Metabolism and Excretion

The metabolism of 3,5-DNT is not well characterized compared to its isomers. It is presumed to undergo similar metabolic pathways involving nitro-reduction and conjugation reactions seen with other dinitrotoluene isomers. The primary route of excretion appears to be via urine, although specific metabolites and their toxicological significance remain under-researched .

Case Study Overview

- Case Study on Environmental Exposure : A study conducted by the U.S. Environmental Protection Agency (EPA) highlighted the potential neurodevelopmental impacts of dinitrotoluene exposure among populations near manufacturing sites. While direct evidence for 3,5-DNT was lacking, related compounds showed significant adverse effects .

- Animal Studies : In long-term feeding studies involving technical-grade dinitrotoluene mixtures (primarily containing 2,4- and 2,6-isomers), rats developed liver cancers and reproductive impairments. Although these studies did not include 3,5-DNT specifically, they underscore the need for similar investigations focusing on this isomer .

Data Summary Table

| Property | Finding |

|---|---|

| Mutagenicity (Bacterial) | Positive in Salmonella typhimurium strains TA98/TA100 |

| Mutagenicity (Mammalian) | Negative in cultured mammalian cells |

| Carcinogenicity | Inadequate evidence; no direct animal studies |

| Reproductive Toxicity | No teratogenic effects observed |

| Metabolism | Limited data; presumed similar to other DNTs |

Propriétés

IUPAC Name |

1-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIFULUFLANOCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210803 | |

| Record name | 3,5-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Sublimes, Boiling point = 315 °C /extrapolated from vapor pressure data/ | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

404 °F | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/447 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Soluble in benzene, ethyl ether, ethanol, chloroform, carbon disulfide | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2772 at 111 °C, 1.32 | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/447 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

4.05X10-4 mm Hg at 25 °C | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow orthrhombic needles from acetic acid, Yellowish, reddish needles from acetic acid | |

CAS No. |

618-85-9 | |

| Record name | 3,5-Dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B651857LG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/447 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

93 °C | |

| Record name | 3,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,5-Dinitrotoluene?

A: The molecular formula of this compound is C7H6N2O4, and its molecular weight is 182.13 g/mol. []

Q2: Is this compound commonly produced during the nitration of Toluene?

A: No, this compound is not typically obtained during the standard nitration processes of Toluene. This limited availability has driven the exploration of specific synthesis methods for this isomer. []

Q3: What are the potential applications of this compound in polymer chemistry?

A: Due to its unique structure, this compound presents opportunities for the development of novel polyurethanes. This potential stems from the ability of the DNT isomers to participate in polymerization reactions. []

Q4: What analytical techniques are commonly employed for the detection and quantification of this compound?

A: Gas Chromatography coupled with Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are frequently used to analyze this compound in various matrices, including environmental samples and industrial products. [, ]

Q5: Can you elaborate on the use of GC-MS for analyzing this compound in environmental monitoring?

A: GC-MS was used to determine the concentration of this compound in soil samples collected from areas affected by explosions in Gombe State, Nigeria. The study aimed to assess the environmental impact of these events and determine the presence of explosive remnants like this compound. []

Q6: How is HPLC utilized for the determination of this compound in complex mixtures?

A: HPLC methods have been developed to separate and quantify this compound, even in the presence of other dinitrotoluene isomers and explosive compounds like Tetryl, HMX, RDX, and Trinitrotoluene (TNT). These methods are valuable for analyzing explosive residues. []

Q7: What is the acute oral toxicity of this compound in animal models?

A: Studies have shown that this compound exhibits significant acute oral toxicity in rats and mice. [, ]

Q8: What are the primary metabolic pathways of this compound in mammals?

A: Following absorption from the gastrointestinal tract, this compound undergoes metabolism and is subsequently excreted in urine. []

Q9: What were the findings regarding this compound contamination in the study of Boko Haram affected areas?

A: The study revealed varying concentrations of this compound (0.40-0.90 µg/kg) in soil samples from different locations in Gombe State, Nigeria. Interestingly, some areas showed lower this compound levels compared to their respective control samples, indicating potential degradation or migration of the compound in the environment. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.